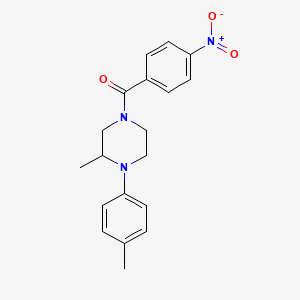![molecular formula C18H18ClFN2O4S B4183707 2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide](/img/structure/B4183707.png)
2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide
Übersicht
Beschreibung
2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide, also known as CFMTI, is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to inhibit the replication of viruses, such as HIV and hepatitis C, by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, such as the brain and liver. This compound has also been shown to inhibit the growth and metastasis of cancer cells. Additionally, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability. However, this compound has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in humans. Additionally, its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and treatment duration.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a treatment for viral infections, such as HIV and hepatitis C. Additionally, more research is needed to fully understand its mechanism of action and optimize its dosage and treatment duration.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. This compound has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied as a potential treatment for viral infections, such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-11(26-15-3-2-12(20)10-14(15)19)16(23)21-17-13(4-9-27-17)18(24)22-5-7-25-8-6-22/h2-4,9-11H,5-8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWRNNYWBWBMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C(=O)N2CCOCC2)OC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B4183631.png)
![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide](/img/structure/B4183645.png)
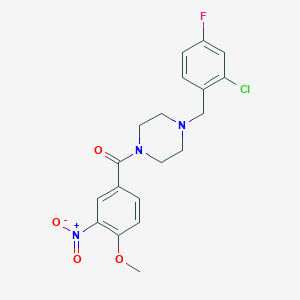
![ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4183665.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183673.png)
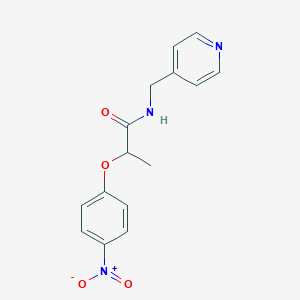
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
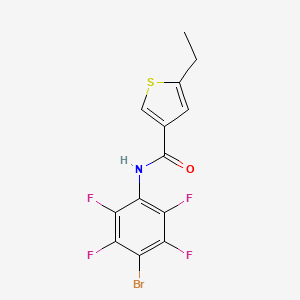
![4-[(5-bromo-2-thienyl)carbonyl]morpholine](/img/structure/B4183712.png)
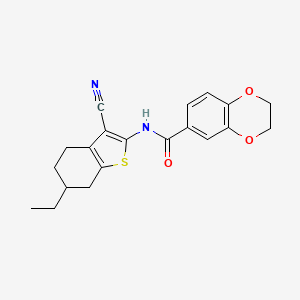
![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
![1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4183719.png)
